1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride
CAS No.: 2415751-54-9
Cat. No.: VC11650820
Molecular Formula: C23H20ClF6N3S
Molecular Weight: 519.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2415751-54-9 |
|---|---|
| Molecular Formula | C23H20ClF6N3S |
| Molecular Weight | 519.9 g/mol |
| IUPAC Name | 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride |
| Standard InChI | InChI=1S/C23H19F6N3S.ClH/c24-22(25,26)16-11-17(23(27,28)29)13-18(12-16)31-21(33)32-20(15-9-5-2-6-10-15)19(30)14-7-3-1-4-8-14;/h1-13,19-20H,30H2,(H2,31,32,33);1H/t19-,20-;/m1./s1 |
| Standard InChI Key | YWZRGWHAHZEOEX-GZJHNZOKSA-N |
| Isomeric SMILES | C1=CC=C(C=C1)[C@H]([C@@H](C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl |
| SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl |
| Canonical SMILES | C1=CC=C(C=C1)C(C(C2=CC=CC=C2)NC(=S)NC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N.Cl |
Introduction
Structural and Stereochemical Features
Molecular Architecture
The compound’s structure (C~23~H~20~ClF~6~N~3~S) integrates three key components:
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A (1R,2R)-1,2-diamino-1,2-diphenylethane chiral center, providing a rigid stereochemical framework.
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A thiourea (-N-C(=S)-N-) linkage, enabling hydrogen-bond-donor (HBD) catalysis.
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A 3,5-bis(trifluoromethyl)phenyl group, imparting strong electron-withdrawing effects .
The hydrochloride salt introduces a chloride counterion, stabilizing the protonated amine (Figure 1).
Table 1: Key Molecular Identifiers
| Property | Value | Source |
|---|---|---|
| CAS No. | 2415751-54-9 | |
| Molecular Formula | C~23~H~20~ClF~6~N~3~S | |
| Molecular Weight | 519.9 g/mol | |
| IUPAC Name | 1-[(1R,2R)-2-amino-1,2-diphenylethyl]-3-[3,5-bis(trifluoromethyl)phenyl]thiourea;hydrochloride | |
| SMILES | C1=CC=C(C=C1)C@HN.Cl | |
| InChIKey | YWZRGWHAHZEOEX-GZJHNZOKSA-N |
Synthesis and Purification
General Synthetic Strategy
The synthesis involves reacting a chiral diamine with a thiourea precursor. For the hydrochloride salt, post-synthetic treatment with HCl is required. A representative route includes:
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Chiral Diamine Preparation: (1R,2R)-1,2-Diamino-1,2-diphenylethane is synthesized via asymmetric hydrogenation or resolution techniques.
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Thiourea Formation: The diamine reacts with 3,5-bis(trifluoromethyl)phenyl isothiocyanate in tetrahydrofuran (THF), forming the thiourea linkage .
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Salt Formation: Treatment with hydrochloric acid yields the hydrochloride salt, enhancing crystallinity.
Table 2: Synthetic Conditions
| Step | Reagents/Conditions | Role |
|---|---|---|
| 1 | (1R,2R)-diamine, THF, RT | Chiral backbone preparation |
| 2 | 3,5-bis(CF~3~)PhNCS, 2.1 equiv | Thiourea coupling |
| 3 | HCl (g), Et~2~O | Salt formation |
Purification typically employs column chromatography (pentane/EtOAc = 4:1) , yielding the product as a white solid.
Physicochemical Properties
Solubility and Stability
The hydrochloride salt exhibits improved solubility in polar aprotic solvents (e.g., DMSO, DMF) compared to the free base. The trifluoromethyl groups enhance lipid membrane permeability, a critical factor in catalytic applications.
Spectroscopic Characteristics
While detailed spectral data are unavailable for this specific compound, analogous thioureas show:
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IR: N-H stretches (~3200 cm⁻¹), C=S stretches (~1250 cm⁻¹) .
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¹H NMR: Aromatic protons (δ 6.8–7.5 ppm), NH signals (δ 8.5–9.5 ppm) .
Applications in Asymmetric Catalysis
Hydrogen-Bond-Donor Catalysis
Thioureas act as HBD catalysts, polarizing substrates via dual hydrogen bonding. The 3,5-bis(trifluoromethyl)phenyl group enhances electrophilicity, facilitating enantioselective transformations such as:
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Michael Additions: Stereocontrol via transition-state stabilization .
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Mannich Reactions: High enantiomeric excess (ee) due to chiral environment .
Table 3: Catalytic Performance of Analogous Thioureas
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